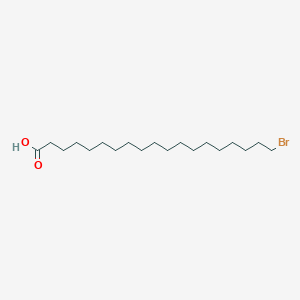
19-bromononadecanoic Acid
Übersicht
Beschreibung
19-Bromononadecanoic acid is a long-chain fatty acid with the CAS Number: 78774-38-6 . It has a molecular weight of 377.41 and is typically in solid form .
Synthesis Analysis
The synthesis of 19-bromononadecanoic acid involves multiple stages . The first stage involves the use of phosphorous acid trimethyl ester at 117 degrees Celsius for 66 hours . The second stage involves the use of lithium hydroxide, sodium hydroxide, ethanol, and water at 95 degrees Celsius for 72 hours . The final stage involves the use of hydrogen chloride and water in ethanol .Molecular Structure Analysis
The molecular structure of 19-bromononadecanoic Acid contains a total of 59 atoms; 37 Hydrogen atoms, 19 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom . It also contains a total of 58 bonds; 21 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
19-Bromononadecanoic acid is a solid at room temperature . It has a molecular weight of 377.41 and is typically stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Sensing Applications
19-bromononadecanoic Acid, due to its boronic acid group, is utilized in various sensing applications. The interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions is a key feature that enables their use in sensing. These applications can be either homogeneous assays or heterogeneous detection, including detection at the interface of the sensing material or within the bulk sample .
Biological Labelling
The boronic acid moiety of 19-bromononadecanoic Acid is instrumental in biological labelling. This functionality allows for the attachment of the acid to biomolecules, which is useful in tracking and analyzing biological processes .
Protein Manipulation and Modification
Researchers leverage the reactivity of 19-bromononadecanoic Acid for protein manipulation and modification. This includes altering protein structures, which can be crucial for understanding protein function and for developing therapeutic interventions .
Separation Technologies
In the field of separation technologies, 19-bromononadecanoic Acid is used due to its ability to interact with various molecules. This interaction is particularly useful in the separation and purification of biomolecules, which is a critical step in many biotechnological and pharmaceutical processes .
Development of Therapeutics
The boronic acid component of 19-bromononadecanoic Acid plays a role in the development of therapeutics. Its unique interactions with biological molecules make it a candidate for drug design and delivery systems .
Electrophoresis of Glycated Molecules
19-bromononadecanoic Acid is used in the electrophoresis of glycated molecules. This application is significant in the analysis of glycosylated proteins and lipids, which have implications in diabetes research and other metabolic disorders .
Building Materials for Analytical Methods
The compound is also employed as a building material for microparticles used in analytical methods. These microparticles can be designed to react or bind with specific analytes, enhancing the sensitivity and specificity of detection methods .
Polymers for Controlled Release
Finally, 19-bromononadecanoic Acid is incorporated into polymers for the controlled release of drugs like insulin. This application is particularly promising in the field of drug delivery, where controlled release is essential for maintaining therapeutic levels of medication over extended periods .
Safety and Hazards
The safety information for 19-bromononadecanoic Acid includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
19-bromononadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37BrO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMPHTLDVWMADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCBr)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370822 | |
| Record name | 19-bromononadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19-bromononadecanoic Acid | |
CAS RN |
78774-38-6 | |
| Record name | 19-bromononadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-Bromononadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)
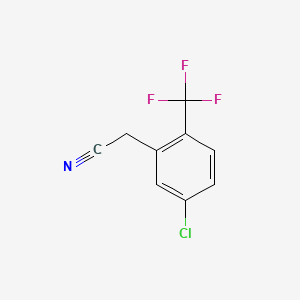

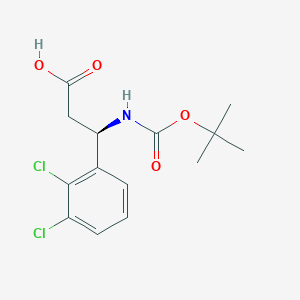
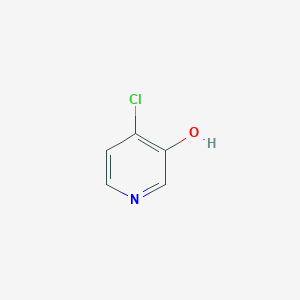
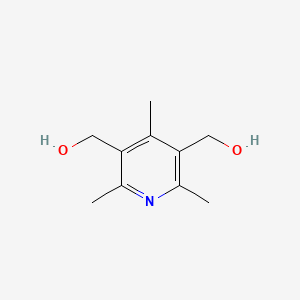

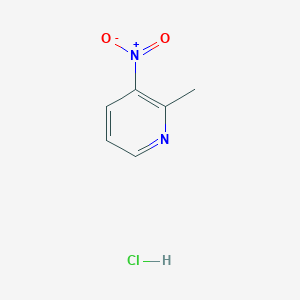
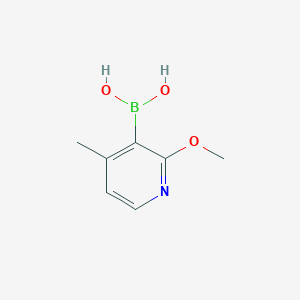
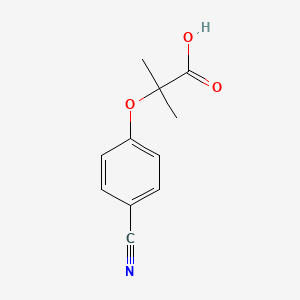
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)